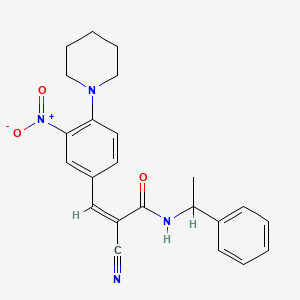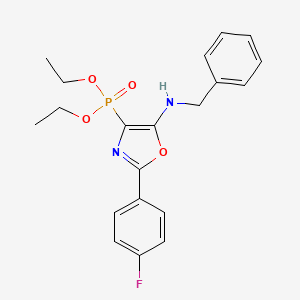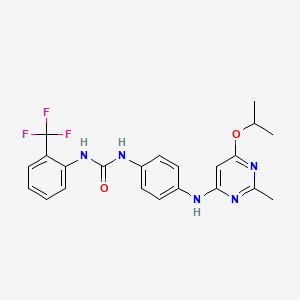![molecular formula C18H13FN2O2S2 B2947019 1-[(2-fluorophenyl)sulfonyl]-5-(3-methyl-1-benzothiophen-2-yl)-1H-pyrazole CAS No. 956782-89-1](/img/structure/B2947019.png)
1-[(2-fluorophenyl)sulfonyl]-5-(3-methyl-1-benzothiophen-2-yl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[(2-fluorophenyl)sulfonyl]-5-(3-methyl-1-benzothiophen-2-yl)-1H-pyrazole” is a heterocyclic compound that belongs to the class of pyrazoles . It has a molecular formula of C18H13FN2O2S2, an average mass of 372.436 Da, and a monoisotopic mass of 372.040253 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, with various atomic coordinates and displacement parameters . The compound is monoclinic, with a volume of 2191.2 (2) Å3 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C18H13FN2O2S2, an average mass of 372.436 Da, and a monoisotopic mass of 372.040253 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Antiproliferative Activities
Researchers have developed pyrazole-sulfonamide derivatives, including structures similar to the compound , to evaluate their antiproliferative activities against cancer cell lines, such as HeLa and C6. These compounds exhibited selective effects against specific tumor cells, indicating their potential as anticancer agents. The synthesis process involved characterizations using techniques like FT-IR, NMR, and elemental analyses, underscoring the compound's significance in developing new anticancer drugs (Mert et al., 2014).
COX-2 Inhibition for Anti-inflammatory Applications
A series of sulfonamide-containing 1,5-diarylpyrazole derivatives were prepared to evaluate their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain. This research led to the identification of compounds with potent and selective COX-2 inhibitory activity, contributing to the development of anti-inflammatory medications (Penning et al., 1997).
Antimicrobial and Antitubercular Activities
Another aspect of research on pyrazole derivatives includes their evaluation as antimicrobial and antitubercular agents. Molecular docking studies and antimicrobial activity assays have shown that certain sulfonamide pyrazole oxadiazole derivatives possess significant action against bacterial strains and Mycobacterium tuberculosis, highlighting their potential in treating infectious diseases (Shingare et al., 2022).
Carbonic Anhydrase Inhibition
The inhibitory effects of polymethoxylated-pyrazoline benzene sulfonamides on carbonic anhydrase isoenzymes have been explored, revealing their potential therapeutic applications in conditions where inhibition of these enzymes is beneficial, such as glaucoma or certain neurological disorders. These studies demonstrate the compound's versatility and its derivatives in targeting specific biochemical pathways (Kucukoglu et al., 2016).
Novel Drug Discovery for Cancer Therapy
The synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors represent another significant application. These derivatives, including structures related to the compound of interest, have shown potent inhibitory activity against the p110α isoform of PI3 kinase, suggesting their potential as cancer therapeutic agents (Hayakawa et al., 2007).
Wirkmechanismus
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)sulfonyl-5-(3-methyl-1-benzothiophen-2-yl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O2S2/c1-12-13-6-2-4-8-16(13)24-18(12)15-10-11-20-21(15)25(22,23)17-9-5-3-7-14(17)19/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANJYOPYPCJTFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)C3=CC=NN3S(=O)(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-fluorophenyl)sulfonyl]-5-(3-methyl-1-benzothiophen-2-yl)-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-fluorophenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2946937.png)
![6-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2946938.png)
![(1s,6r)-6-Methyl-7-azabicyclo[4.2.0]octan-8-one](/img/structure/B2946942.png)


![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2946947.png)
![2-Amino-6-(2-fluorobenzyl)-4-(2-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2946948.png)
![(2,5-dimethylfuran-3-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2946949.png)
![Spiro[2.4]heptan-6-ylmethanol](/img/structure/B2946950.png)

![2-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyridine](/img/structure/B2946953.png)


![N-(3,4-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2946959.png)